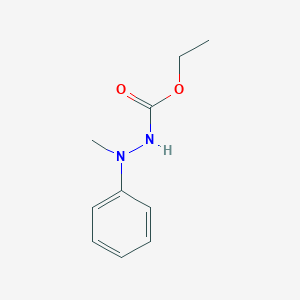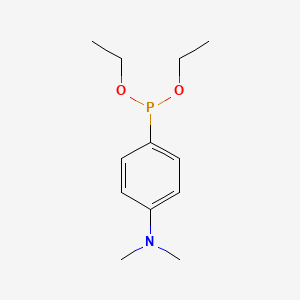![molecular formula C19H19Cl2N3O2 B13999020 3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one CAS No. 69561-27-9](/img/structure/B13999020.png)
3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use as an alkylating agent in cancer treatment, leveraging its ability to interfere with DNA replication in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- typically involves the reaction of 4-hydroxybenzaldehyde with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The mixture is sonicated and stirred at room temperature for an extended period, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with DNA. This leads to cross-linking of DNA strands, preventing replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
4(3H)-Quinazolinone,3-[3-[[bis(2-chloroethyl)amino]methyl]-4-hydroxyphenyl]- is unique due to its specific quinazolinone core, which provides distinct chemical properties and biological activities compared to other alkylating agents. Its ability to form stable intermediates and its specific targeting of DNA make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
69561-27-9 |
|---|---|
Molekularformel |
C19H19Cl2N3O2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
3-[3-[bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-7-9-23(10-8-21)12-14-11-15(5-6-18(14)25)24-13-22-17-4-2-1-3-16(17)19(24)26/h1-6,11,13,25H,7-10,12H2 |
InChI-Schlüssel |
INEZIADVQVHFMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)O)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



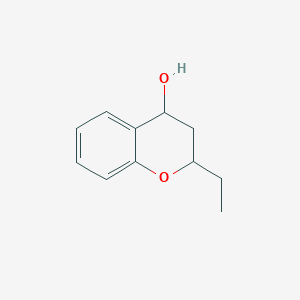

![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
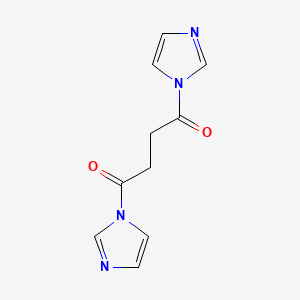
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)
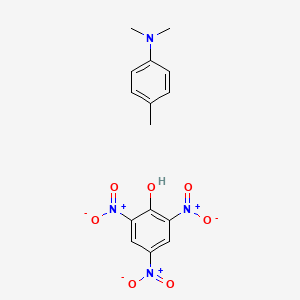
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
